molecular formula C9H9ClN2O B3032678 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one CAS No. 35287-39-9

3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one

货号: B3032678
CAS 编号: 35287-39-9
分子量: 196.63 g/mol
InChI 键: OQKMOCCCXJFWLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 35287-39-9) is a versatile chemical fragment identified in fragment-based lead generation (FBLG) campaigns for drug discovery. Its primary research value lies in the development of novel activated Factor XI (FXIa) inhibitors, which are anticipated to provide potent antithrombotic and profibrinolytic effects with a lower risk of bleeding compared to current anticoagulant therapies . This compound serves as a novel, non-basic P1 fragment that binds effectively to the S1 pocket of the FXIa enzyme . The core 3,4-dihydroquinolin-2-one scaffold provides a privileged structure that can be strategically optimized. Initial research indicates that expanding this fragment towards the prime side of the enzyme's binding site shows promise for achieving potent, selective, and orally bioavailable compounds . This makes it a valuable starting point for medicinal chemists working on structure-aided drug design. With a molecular formula of C9H9ClN2O and a molecular weight of 196.63 g/mol, it is offered for research use only (RUO) and is intended solely for laboratory applications, strictly prohibiting any form of personal use .

属性

IUPAC Name

3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMOCCCXJFWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564183
Record name 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35287-39-9
Record name 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclocondensation of 2-Amino-5-Chlorobenzoic Acid Derivatives

A foundational approach involves the cyclization of 2-amino-5-chlorobenzoic acid derivatives with β-ketoesters. For instance, reacting 2-amino-5-chlorobenzoic acid with ethyl acetoacetate under acidic conditions generates the quinolinone core. This method typically employs p-toluenesulfonic acid as a catalyst at elevated temperatures (80–100°C), achieving cyclization within 6–8 hours. The amino group at position 3 is introduced during the cyclization step, while the chloro substituent at position 6 originates from the starting material.

Key Reaction Parameters:

  • Solvent: Toluene or xylene
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Yield: 65–70%

Nitration-Reduction Strategy

An alternative route involves the nitration of 6-chloro-3,4-dihydro-1H-quinolin-2-one followed by reduction to the amine. This two-step process begins with the nitration of the quinolinone ring using a mixture of concentrated sulfuric acid and fuming nitric acid at 0–5°C. The nitro intermediate is subsequently reduced to the amino group via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl).

Example Protocol:

  • Nitration: 6-Chloro-3,4-dihydro-1H-quinolin-2-one (10 g) is treated with HNO₃ (65%) in H₂SO₄ at 0°C for 3 hours, yielding 6-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (85% yield).
  • Reduction: The nitro compound is dissolved in ethanol and hydrogenated at 50 psi H₂ over 10% Pd/C, affording the target amine (92% yield).

Alkylation and Functional Group Interconversion

Recent advancements leverage alkylation strategies to install the amino group. For example, 6-chloro-3,4-dihydro-1H-quinolin-2-one undergoes nucleophilic substitution with ammonia or benzylamine under high-pressure conditions. This method requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine.

Optimized Conditions:

  • Temperature: 120°C
  • Reagent: NH₃ (7 M in MeOH)
  • Yield: 60–65%

Reaction Conditions and Mechanistic Insights

Acid-Catalyzed Cyclization Mechanisms

The cyclocondensation of 2-amino-5-chlorobenzoic acid derivatives proceeds via a Knoevenagel-type mechanism , where the β-ketoester undergoes dehydration to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization generates the dihydroquinolinone ring. The chloro substituent at position 6 remains inert during this process, while the amino group at position 3 arises from the original aniline moiety.

Catalytic Hydrogenation Dynamics

In the nitration-reduction route, the nitro group’s reduction follows a heterogeneous catalysis pathway . Palladium nanoparticles adsorb hydrogen, facilitating electron transfer to the nitro group, which is sequentially reduced to hydroxylamine and then to the primary amine. Side reactions, such as over-reduction to the imine, are mitigated by controlling H₂ pressure (30–50 psi) and reaction time (<4 hours).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency and safety. A patented protocol describes the reaction of 2-amino-5-chlorobenzophenone with glycyl chloride in a flow system at 150°C, achieving 80% conversion in <10 minutes. This method reduces byproduct formation and enables real-time monitoring of intermediates.

Green Chemistry Innovations

Recent efforts emphasize solvent-free cyclization using microwave irradiation . For example, 2-amino-5-chlorobenzoic acid and ethyl acetoacetate react under microwave conditions (300 W, 15 minutes) to yield the quinolinone core with 75% efficiency, eliminating toluene waste.

Comparative Analysis of Methodologies

Method Yield Reaction Time Scalability
Cyclocondensation 65–70% 6–8 hours Moderate
Nitration-Reduction 85–92% 8–12 hours High
Alkylation 60–65% 24–36 hours Low
Continuous Flow 80% 10 minutes Industrial

The nitration-reduction approach offers superior yields and scalability, making it the preferred method for large-scale synthesis. However, continuous flow systems excel in throughput and sustainability.

化学反应分析

Types of Reactions

3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

Anticonvulsant Properties
One of the primary applications of 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one is its use as an anticonvulsant. Research indicates that derivatives of quinoline compounds exhibit anticonvulsant activity, which can be attributed to their ability to modulate neurotransmitter systems in the brain. For instance, a study highlighted the synthesis of quinolone derivatives that demonstrated significant anticonvulsant effects in animal models, establishing a foundation for further development of this compound as a therapeutic agent .

Antimicrobial Activity
Quinolines are known for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A review of quinoline derivatives reported that modifications to the quinoline structure could enhance antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential
Research has also indicated that quinoline derivatives possess anticancer properties. Studies have shown that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a subject of interest for cancer therapy .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it can undergo cyclization reactions to form fused heterocycles, which are essential in developing new pharmaceuticals .

Catalytic Applications
The compound has been explored for its potential as a catalyst in organic reactions. Studies suggest that quinoline derivatives can facilitate reactions such as the synthesis of heterocycles through one-pot multicomponent reactions, significantly improving reaction efficiency and yield .

Data Table: Summary of Applications

Application Area Description References
AnticonvulsantModulates neurotransmitter systems; potential for therapy
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits tumor growth pathways
Organic SynthesisVersatile building block for complex molecule formation
Catalytic ReactionsFacilitates efficient organic reactions
Safety ProfileCauses skin and eye irritation; further studies needed

Case Studies

  • Anticonvulsant Activity Study
    A study conducted on various quinoline derivatives demonstrated that modifications to the 6-position significantly enhanced anticonvulsant activity in rodent models. The findings suggest that 3-amino derivatives could be further optimized for therapeutic use.
  • Antimicrobial Efficacy Research
    A series of tests evaluated the antibacterial properties of synthesized quinoline compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, highlighting the potential application of 3-amino-6-chloro derivatives in treating infections caused by resistant strains.
  • Anticancer Mechanism Investigation
    Research focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines revealed that 3-amino compounds induced apoptosis through mitochondrial pathways. This study supports further exploration into their development as anticancer agents.

作用机制

The mechanism of action of 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The amino and chloro substituents can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Key Observations :

  • Substituent Position: The 6-chloro and 3-amino groups in this compound are critical for FXIa S1 pocket binding, whereas 5-chloro in BMS-223131 contributes to BK channel activation .
  • Ring Saturation: Partial saturation in 3,4-dihydroquinolin-2-ones enhances conformational flexibility compared to fully aromatic derivatives like 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one .
  • N-Substituents : Piperazinyl or pyrrolidinyl groups (e.g., Compound 24, 34b) improve CNS penetration for antidepressant activity , while simpler substituents prioritize protease inhibition.

Key Findings :

  • Potency: The 1 nM FXIa inhibition by this compound underscores its role in anticoagulation, contrasting with BMS-223131’s BK channel activation .
  • Selectivity : Piperazinyl derivatives (e.g., 34b) exhibit sigma receptor agonism without off-target coagulation effects .

Pharmacological and Physicochemical Properties

Property This compound BMS-223131 Compound 34b
Solubility Moderate (polar surface area compromises permeability) Low (lipophilic substituents) High (piperazinyl group enhances solubility)
Oral Bioavailability Limited due to hydrophilicity Not reported High (CNS-targeted)
Metabolic Stability Stable (resistant to cytochrome P450) Moderate High

生物活性

3-Amino-6-chloro-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinolinone structure, characterized by a fused bicyclic system that includes a nitrogen atom. The presence of the amino and chloro substituents contributes to its biological properties.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study focusing on B-cell lymphoma 6 (BCL6) inhibition, derivatives of quinolinone were optimized for enhanced cellular potency. The compound CCT373566, derived from the quinolinone series, exhibited subnanomolar cellular degradation of BCL6 and demonstrated strong antiproliferative activity in vitro, although its in vivo efficacy was modest .

2. Inhibition of Protein Kinases

The compound has also been evaluated for its ability to inhibit various protein kinases. A study reported that certain analogs showed IC50 values ranging from 0.25 to 0.78 µM against different kinases, indicating moderate to high activity . This suggests that this compound may act as a dual-specific phosphatase inhibitor with potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways: The compound targets signaling pathways associated with cancer cell proliferation and survival, particularly through the inhibition of BCL6.
  • Induction of Apoptosis: Some studies suggest that quinolinone derivatives can induce apoptosis in cancer cells by modulating specific signaling cascades .

Table 1: Summary of Biological Activities

Activity TypeAssay/ModelResult (IC50)Reference
BCL6 InhibitionXenograft Model0.7 nM
Protein Kinase InhibitionVarious Kinases0.25 - 0.78 µM
Antitumor ActivityIn Vitro Cell LinesModerate to High

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Research indicates that modifications to the molecular structure can enhance solubility and reduce efflux ratios, which are critical for improving bioavailability in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is often synthesized via nitro reduction and functionalization of the quinolinone core. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives can be reduced using hydrogen gas with palladium on carbon (Pd/C) in ethanol under argon, achieving ~73% yield after purification via flash chromatography . Key intermediates like chloropropyl derivatives are synthesized by alkylation with 1-chloro-3-iodopropane in DMF, requiring sodium hydride as a base and argon protection to prevent side reactions . Optimizing reaction time (e.g., 5 hours for alkylation vs. 48 hours for nitro reduction) and solvent polarity (ethyl acetate/hexane gradients) improves purity.

Q. How is structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical. For instance, the 1H NMR spectrum of (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-amino-3,4-dihydroquinolin-2(1H)-one shows distinct aromatic proton signals at δ 6.48–6.41 ppm and aliphatic resonances between δ 3.29–1.42 ppm, confirming substitution patterns . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where applicable) further validate molecular connectivity, as seen in fragment-based inhibitor studies .

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer : Derivatives like hydroiodide salts require protection from light and moisture, with storage at ambient temperatures in argon-purged containers . Handling must follow GHS guidelines: use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and respiratory protection (H335) . Waste disposal should adhere to local regulations for halogenated organics.

Advanced Research Questions

Q. How can this compound be modified to enhance potency as an FXIa inhibitor while improving oral bioavailability?

  • Methodological Answer : Fragment-based drug design (FBDD) strategies link the core quinolinone to prime-side binding motifs. For example, coupling with thiophene-2-carboximidamide via methylthioimidate chemistry increased FXIa inhibition (IC50 = 1.0 nM) but introduced hydrophilicity, reducing permeability . To address this, hydrophobic substituents (e.g., diethylaminoethyl groups) are introduced via nucleophilic displacement with dimethylamine or pyrrolidine in acetonitrile/water mixtures, balancing potency and logP .

Q. What experimental approaches resolve contradictions in reported sigma receptor binding affinities for quinolinone derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ligand concentration, receptor isoforms). For example, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy derivatives showed sigma agonism in mouse coma recovery tests but required co-administration with antagonists like BMY14802 to confirm target specificity . Radioligand competition assays using [³H]DTG binding to rat brain membranes under standardized pH and temperature conditions (e.g., 25°C, pH 7.4) improve reproducibility .

Q. How can enantiomeric purity of 3,4-dihydroquinolin-2-one derivatives be achieved for CNS-targeted applications?

  • Methodological Answer : Chiral separation via supercritical fluid chromatography (SFC) with cellulose-based columns resolves racemic mixtures. For example, (±)-6-amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one was separated into enantiomers using a Chiralpak® AD-H column with isocratic CO2/ethanol mobile phases, achieving >99% enantiomeric excess (ee) . Asymmetric synthesis via chiral auxiliaries (e.g., tert-butyl sulfinamide) is also viable but requires optimization of stereoselective reduction steps .

Data-Driven Insights

Property Value/Insight Reference
FXIa Inhibition (IC50) 1.0 nM (compound 13 with thiophene linker)
Sigma Receptor Binding Ki = 12 nM (34b vs. [³H]DTG)
LogP (Hydrophilicity) Increased by 1.5 units with diethylamino
Enantiomeric Separation >99% ee via SFC

Key Methodological Notes

  • Synthetic Optimization : Use argon purging and catalytic KI to minimize byproducts in nucleophilic substitutions .
  • Biological Assays : Validate sigma receptor activity with both in vitro (radioligand binding) and in vivo (coma recovery, forced-swimming tests) models .
  • Permeability Challenges : Employ parallel artificial membrane permeability assays (PAMPA) to screen derivatives early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。